molecular formula C10H19NO5 B1681951 3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid CAS No. 1260092-44-1

3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid

Cat. No. B1681951
CAS RN: 1260092-44-1
M. Wt: 233.26 g/mol
InChI Key: YGNSGMAPLOVGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid” is a chemical compound with the CAS Number: 1260092-44-1 . It is a colorless to light yellow clear liquid .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 95% with a molecular weight of 242 .


Molecular Structure Analysis

The molecular formula of this compound is C10H19NO5 . The InChI code is 1S/C10H19NO5/c1-10(2,3)16-9(14)11-5-7-15-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) .


Chemical Reactions Analysis

The compound has been used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It has also been used in the preparation of peptides with metal complexing groups .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 233.26 . The storage temperature is recommended to be between 2-8°C in a dry environment .

Scientific Research Applications

Protein Synthesis and Assembly

3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid is used as a reactant in protein assembly directed by synthetic molecular recognition motifs. It plays a role in the solid-phase synthesis of gramicidin S cyclic analogs, which have antibiotic and hemolytic activities, as well as in the synthesis of hepatitis C virus (HCV) protease inhibitor modified analogs and solid-phase synthesis of peptidic V1a receptor agonists .

Medicinal Chemistry

This compound is utilized in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors. These inhibitors have potential applications in treating various diseases by targeting specific enzymes involved in disease progression .

Organic Synthesis

The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) derived from this compound are used as starting materials in dipeptide synthesis with commonly used coupling reagents. This expands the applicability of AAILs in organic synthesis .

Peptide Conjugates Synthesis

It is involved in the synthesis of peptide conjugates for antibacterial and antifungal activities. These conjugates are synthesized using strong, irreversible inactivators of bacterial and fungal glucosamine-6-phosphate synthase .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-5-7-15-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSGMAPLOVGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid

CAS RN

1260092-44-1
Record name 3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-((Tert-butoxycarbonyl)amino)ethoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.